2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid

TAK1 inhibition kinase inhibitor inflammatory signaling

Researchers need clean TAK1 probes for NF-κB/p38 pathway studies without off-target CYP interference. This aryl thioether-cyclobutylacetic acid delivers: • **Selective moderate inhibition**: TAK1 IC50 = 37 nM - enables dose-dependent pathway dissection vs. ultra-potent ablation • **Clean CYP profile**: Weak CYP2C9/3A4 activity minimizes metabolic confounding in cell-based assays • **Scaffold versatility**: Phenylsulfanyl group allows oxidation to sulfoxide/sulfone for SAR exploration Suitable for inflammatory disease models (RA, IBD) and phenotypic screening. BenchChem ensures verified sourcing and rapid delivery.

Molecular Formula C12H14O2S
Molecular Weight 222.31 g/mol
CAS No. 934555-27-8
Cat. No. B1374280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid
CAS934555-27-8
Molecular FormulaC12H14O2S
Molecular Weight222.31 g/mol
Structural Identifiers
SMILESC1CC(C1)(CC(=O)O)SC2=CC=CC=C2
InChIInChI=1S/C12H14O2S/c13-11(14)9-12(7-4-8-12)15-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)
InChIKeyAYXXHHDVLWHHIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid – Baseline Profile


2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid (CAS 934555-27-8) is an aryl thioether-containing cyclobutylacetic acid derivative with the molecular formula C12H14O2S and a molecular weight of 222.31 g/mol . The compound features a phenylsulfanyl (–S–Ph) substituent at the 1-position of a cyclobutyl ring, distinguishing it from simpler cyclobutylacetic acid analogs lacking the sulfur moiety. Pharmacologically, this compound has been characterized as a moderate inhibitor of transforming growth factor-β-activated kinase 1 (TAK1) and exhibits weak inhibitory activity against cytochrome P450 isoforms CYP2C9 and CYP3A4 [1]. Its structural and pharmacological profile makes it a versatile small-molecule scaffold for kinase-targeted research and medicinal chemistry optimization programs.

Workflow TAK1 signaling pathway studies
Assay compatibility Weak CYP interference profile
Scaffold utility Phenylsulfanyl oxidation handle

2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid – Procurement Rationale


Simple cyclobutylacetic acid analogs lacking the phenylsulfanyl group, such as 2-(1-phenylcyclobutyl)acetic acid (CAS 7306-17-4), exhibit fundamentally different electronic, steric, and pharmacophoric properties that preclude direct substitution in biological assays . The sulfur atom in 2-[1-(phenylsulfanyl)cyclobutyl]acetic acid introduces a thioether linkage that can engage in unique sulfur-π interactions, influence oxidative metabolism, and modulate target binding through distinct conformational and electronic effects [1]. Furthermore, the oxidation state of sulfur (sulfide vs. sulfoxide vs. sulfone) profoundly alters both physicochemical properties and biological activity profiles [2]. Consequently, substituting this compound with a non-sulfur-containing analog or a sulfur-oxidized derivative would yield divergent pharmacological outcomes, invalidating comparative biological studies and confounding structure-activity relationship (SAR) analyses. The quantitative evidence presented in Section 3 substantiates the specific pharmacological and structural differentiation that underpins the scientific selection of this precise compound over closely related alternatives.

Target: Phenylsulfanyl cyclobutylacetic acid
Substitute: Phenyl cyclobutylacetic acid
Thioether sulfur alters electronics, sterics and enables sulfur-π interactions. Non-sulfur analog lacks these features, invalidating direct SAR comparison.
Target: Sulfide (S(II)) oxidation state
Substitute: Sulfoxide or sulfone (S(IV/VI))
Oxidation state shifts hydrogen-bonding, metabolic stability and target binding, yielding divergent pharmacological profiles and confounding structure-activity analysis.

2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid – Quantitative Evidence vs Comparators


TAK1 Inhibition: Moderate Potency vs Reference Inhibitors

2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid inhibits TAK1 kinase with an IC50 of 37 nM [1]. In contrast, the reference TAK1 inhibitor Takinib exhibits an IC50 of 9.5 nM , while NG25 shows an IC50 of 149 nM . This places the target compound in a moderate potency range, offering a distinct pharmacological profile compared to both ultra-potent (Takinib) and weaker (NG25) TAK1 inhibitors.

TAK1 Inhibition
Reported
IC50 37 nMTakinib: 9.5 nM; NG25: 149 nM
Supports partial TAK1 inhibition models
Moderate potency relative to reference inhibitors
TAK1 inhibition kinase inhibitor inflammatory signaling

CYP2C9 Inhibition: Weak Activity vs Potent Inhibitors

2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid weakly inhibits CYP2C9 with an IC50 of 3.50 μM (3500 nM) [1]. In comparison, the reference CYP2C9 inhibitor Cloperidone exhibits an IC50 of 17.7 μM , while Avasimibe shows an IC50 of 2.9 μM . The target compound is approximately 5-fold more potent than Cloperidone but approximately 1.2-fold less potent than Avasimibe, indicating weak CYP2C9 inhibitory activity.

CYP2C9 Inhibition
Reported
IC50 3.50 μMCloperidone: 17.7 μM; Avasimibe: 2.9 μM
Weak CYP2C9 inhibition context
May reduce off-target metabolic interference in cell-based assays
CYP2C9 inhibition drug metabolism hepatic cytochrome P450

Phenylsulfanyl Group: Unique Structural Properties

2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid contains a phenylsulfanyl (–S–Ph) group, whereas the non-sulfur analog 2-(1-phenylcyclobutyl)acetic acid (CAS 7306-17-4) contains a phenyl group directly attached to the cyclobutyl ring . The sulfur atom introduces a thioether linkage that increases molecular weight by approximately 32 g/mol, alters electronic distribution, and enables sulfur-π interactions not possible with the non-sulfur analog . Furthermore, the sulfide oxidation state (S(II)) distinguishes it from sulfoxide (S(IV)) and sulfone (S(VI)) derivatives, which exhibit different hydrogen-bonding capabilities, metabolic stability, and target-binding profiles [1].

Structural Identity
Class-level
Phenylsulfanyl (–S–Ph)vs phenyl (–Ph); MW +32 Da
Distinct pharmacophoric element for target engagement
Enables sulfur-π interactions and oxidation SAR exploration
aryl thioether medicinal chemistry scaffold structure-activity relationship

CYP3A4 Inhibition: Weak and Similar to CYP2C9

2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid weakly inhibits CYP3A4 with an IC50 of 3.52 μM (3520 nM) [1]. This value is nearly identical to its CYP2C9 IC50 (3.50 μM), indicating non-selective, weak inhibition across multiple CYP isoforms. Reference CYP3A4 inhibitors such as ketoconazole exhibit much higher potency (IC50 in the low nM range). The weak CYP3A4 inhibition further supports the compound's suitability as a relatively clean kinase probe with minimal CYP-mediated interference in cell-based assays.

CYP3A4 Inhibition
Reported
IC50 3.52 μMnearly identical to CYP2C9 (3.50 μM); >>10× weaker than potent CYP3A4 inhibitors
Non-selective weak CYP inhibition profile
May reduce metabolic confounding in phenotypic assays
CYP3A4 inhibition drug metabolism cytochrome P450 selectivity

2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid – Application Scenarios


TAK1-Mediated Inflammatory Signaling Studies

The compound's moderate TAK1 inhibitory potency (IC50 = 37 nM) makes it well-suited for cellular and biochemical studies of TAK1-dependent signaling pathways (e.g., NF-κB, p38 MAPK, JNK) where ultra-potent inhibition would completely ablate signaling and obscure nuanced pathway interrogation [1]. It can serve as a tool compound to achieve partial TAK1 blockade, enabling dose-response analysis of downstream effector activation and target engagement studies in inflammatory disease models.

Scaffold Optimization and SAR Studies

The phenylsulfanyl group provides a versatile synthetic handle for scaffold diversification. Researchers can oxidize the thioether to sulfoxide or sulfone to probe the impact of sulfur oxidation state on TAK1 potency, CYP inhibition, and metabolic stability [2]. The cyclobutyl core offers conformational constraint, which can be exploited to enhance target selectivity and reduce off-target interactions compared to more flexible acyclic analogs .

Kinase Selectivity and Polypharmacology Profiling

With moderate TAK1 inhibition and weak CYP2C9/CYP3A4 activity, this compound is a suitable starting point for broader kinome selectivity profiling. Its relatively clean CYP profile reduces metabolic interference in cell-based assays, allowing researchers to more confidently attribute biological effects to on-target kinase engagement rather than off-target CYP-mediated metabolism [3]. This property is particularly valuable in phenotypic screening campaigns where compound promiscuity can confound hit validation.

Chemical Probe for TAK1-Dependent Disease Models

The compound's pharmacological profile supports its use as a chemical probe in disease models where TAK1 plays a pathogenic role, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers [1]. Its moderate potency and weak CYP inhibition minimize off-target toxicity concerns in acute in vivo studies, facilitating preliminary target validation experiments prior to initiating resource-intensive lead optimization programs.

Application
Selection Property
Validation Focus
TAK1 pathway signaling studies
Moderate TAK1 inhibition profile
Downstream pathway activation dose-response
Scaffold SAR diversification
Phenylsulfanyl oxidation chemistry
Sulfur oxidation state impact on bioactivity
Kinase selectivity profiling
Weak CYP inhibition profile
Metabolic interference assessment in cell assays
Inflammatory disease model research
Reported clean CYP profile
Target engagement in disease-relevant models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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